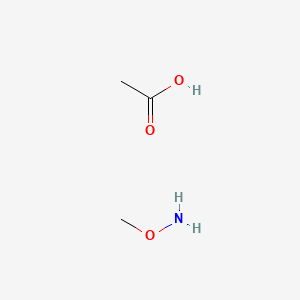

Acetic acid--O-methylhydroxylamine (1/1)

Description

Acetic acid–O-methylhydroxylamine (1/1) is a 1:1 co-crystalline complex formed between acetic acid (CH₃COOH) and O-methylhydroxylamine (CH₃ONH₂). This compound is of interest in supramolecular chemistry due to its hydrogen-bonded network, which stabilizes the crystal lattice. The interaction between the carboxylic acid group of acetic acid and the hydroxylamine moiety of O-methylhydroxylamine drives the formation of this complex.

Properties

CAS No. |

58672-06-3 |

|---|---|

Molecular Formula |

C3H9NO3 |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

acetic acid;O-methylhydroxylamine |

InChI |

InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3 |

InChI Key |

RYUQELPFJLDDEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CON |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Base Neutralization

The simplest method involves neutralizing O-methylhydroxylamine (methoxyamine) with acetic acid. O-Methylhydroxylamine, synthesized via O-alkylation of hydroxylamine derivatives, reacts stoichiometrically with acetic acid under controlled conditions:

$$

\text{CH}3\text{ONH}2 + \text{CH}3\text{COOH} \rightarrow \text{CH}3\text{ONH}3^+ \cdot \text{CH}3\text{COO}^-

$$

Key Considerations :

- Purity of Starting Materials : Commercial O-methylhydroxylamine hydrochloride (e.g., CAS 67-62-9) is often used, requiring free-base liberation via NaOH treatment before neutralization.

- Solvent System : Aqueous or polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Yield : ~80–85% under optimized conditions, with impurities arising from over-acidification or residual salts.

One-Pot Synthesis via Acetyl Protection and Alkylation

A scalable industrial approach involves acetylating hydroxylamine hydrochloride followed by methylation and in situ complexation with acetic acid (Figure 1):

Procedure :

- Acetylation : Hydroxylamine hydrochloride reacts with methyl acetate in water, yielding acetyl hydroxylamine.

- Methylation : Dimethyl sulfate alkylates the acetylated intermediate, forming methylated derivatives.

- Hydrolysis and Acidification : Acidic hydrolysis (e.g., H2SO4) releases O-methylhydroxylamine, which complexes with acetic acid upon pH adjustment.

Advantages :

- Utilizes cost-effective reagents (methyl acetate, dimethyl sulfate).

- Reduces byproducts via cascade reactions.

- Yield : 70–75% after crystallization.

Catalytic Methylation Using Sulfur Dioxide

A novel method from patent CN105330564A employs sulfur dioxide gas, sodium nitrite, and dimethyl sulfate in a one-pot reaction:

$$

\text{SO}2 + \text{NaNO}2 + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{CH}3\text{ONH}2 \cdot \text{CH}3\text{COOH}

$$

Optimization Parameters :

- Temperature : 40–60°C prevents exothermic decomposition.

- pH Control : Maintained at 4–6 using sodium hydroxide to avoid over-sulfonation.

- Yield : 82% with 98% purity after recrystallization.

Enzymatic Synthesis and Biocatalytic Routes

Emerging approaches use baker’s yeast to reduce nitro compounds to hydroxylamines, followed by methylation and acetic acid complexation:

Steps :

- Reduction : Nitroarenes are enzymatically reduced to hydroxylamines.

- Methylation : SAM-dependent methyltransferases introduce the methyl group.

- Complexation : Acetic acid is introduced during purification.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Neutralization | 80–85 | 90–95 | Moderate | Low |

| One-Pot Acetylation | 70–75 | 85–90 | High | Moderate (waste sulfate) |

| SO2 Catalysis | 82 | 98 | Industrial | High (SO2 use) |

| Enzymatic Synthesis | 65 | 80 | Low | Minimal |

Industrial Purification and Characterization

Post-synthesis, the compound is purified via:

Chemical Reactions Analysis

Types of Reactions

Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form simpler compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .

Major Products

The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .

Scientific Research Applications

Acetic acid–O-methylhydroxylamine has several scientific research applications:

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .

Comparison with Similar Compounds

Research Findings and Limitations

- Hydrogen-Bonding Trends : Acetic acid–O-methylhydroxylamine likely forms weaker hydrogen bonds compared to urea or pyridine analogues due to the reduced basicity of O-methylhydroxylamine .

- Packing Efficiency : The triclinic system observed in 4,6-dimethoxypyrimidin-2-amine–acetic acid suggests similar packing inefficiency (higher void space) may occur in acetic acid–O-methylhydroxylamine, impacting stability .

- Knowledge Gaps: Experimental data (e.g., X-ray diffraction, thermal analysis) for acetic acid–O-methylhydroxylamine remains sparse, necessitating further study to validate predictions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Acetic acid--O-methylhydroxylamine (1/1) with high purity?

- Methodology : Begin with stoichiometric control of reactants (acetic acid and O-methylhydroxylamine) under inert conditions to prevent oxidation. Use reflux setups with anhydrous solvents (e.g., THF or DCM) and monitor reaction progress via TLC or HPLC. Purify the product via recrystallization or column chromatography, referencing protocols from advanced organic chemistry courses (e.g., CHEM 2323/2123 for foundational techniques) . Validate purity using melting point analysis and spectroscopic methods (e.g., NMR, IR) .

Q. How can researchers characterize the structural integrity of Acetic acid--O-methylhydroxylamine (1/1) using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C spectra for proton environments and carbonyl group confirmation. Compare chemical shifts with literature values for O-methylhydroxylamine derivatives .

- IR : Identify characteristic peaks (e.g., N–O stretch at 930–980 cm, C=O at ~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS. Cross-validate results with computational predictions (e.g., isotopic distribution simulations) .

- Document all parameters (e.g., solvent, instrument calibration) to ensure reproducibility .

Q. What experimental designs are effective for studying the acid-base behavior of Acetic acid--O-methylhydroxylamine (1/1)?

- Methodology :

- Perform potentiometric titrations in aqueous and non-aqueous media to determine pKa values. Use standardized buffers and validate electrode calibration .

- Analyze data with software (e.g., OriginLab) to fit titration curves and assess statistical significance of deviations .

- Compare results with computational predictions (DFT calculations for proton affinity) to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing Acetic acid--O-methylhydroxylamine (1/1) degradation products?

- Methodology :

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to cross-verify structural assignments .

- Statistical analysis : Apply ANOVA or t-tests to assess variability in replicate experiments. Use error bars in graphical data to highlight uncertainty .

- Literature review : Identify conflicting reports in primary sources (e.g., Reviews in Analytical Chemistry) and propose hypotheses (e.g., solvent polarity effects on degradation pathways) .

Q. What strategies optimize multi-step synthesis of derivatives while minimizing side reactions?

- Methodology :

- Reaction planning : Use retrosynthetic analysis (taught in CHEM 359) to identify stable intermediates. Prioritize protecting groups for reactive sites (e.g., hydroxylamine’s –NH group) .

- Kinetic control : Adjust temperature and catalyst loading to favor desired pathways. Monitor side products via LC-MS .

- Scale-up protocols : Pilot small-scale reactions (<1 g) to troubleshoot before scaling. Document deviations using laboratory notebooks for reproducibility .

Q. Which computational approaches best model reaction mechanisms involving Acetic acid--O-methylhydroxylamine (1/1)?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to simulate transition states and activation energies. Validate with experimental kinetic data (e.g., Arrhenius plots) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways. Compare trajectories with experimental observations (e.g., solvent-dependent yields) .

- Data interpretation : Publish computational protocols in alignment with Reviews in Analytical Chemistry standards, ensuring transparency in parameter selection .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, titration volumes) in appendices, with processed data (e.g., pKa values) in the main text .

- Charts : Use error bars for spectroscopic measurements and label axes with SI units .

- Reproducibility : Follow CHM 5304/5305 guidelines for detailing electrochemical methods and separation techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.